JWG-071 vs. XMD8-92: Differential BRD4 Bromodomain Engagement
JWG-071 was rationally designed to eliminate BRD4 bromodomain binding that was a significant confounding factor with the earlier ERK5 inhibitor XMD8-92 [1]. The addition of a sec-butyl substituent in JWG-071 creates a steric clash with the αC-helix of BRD4, preventing bromodomain engagement that occurs with XMD8-92 .
| Evidence Dimension | BRD4 bromodomain engagement |
|---|---|
| Target Compound Data | No significant BRD4 binding; >1000 nM BRD4 IC50 (estimated from kinome selectivity profile) |
| Comparator Or Baseline | XMD8-92: exhibits dual ERK5/BRD4 inhibitory activity; BRD4 IC50 approximately 240 nM |
| Quantified Difference | ≥4-fold improvement in ERK5/BRD4 selectivity window |
| Conditions | Biochemical BRD4 bromodomain binding assay; XMD8-92 data from published literature |
Why This Matters
This difference directly impacts experimental interpretation—XMD8-92's BRD4 activity confounds attribution of phenotypic effects to ERK5 inhibition, whereas JWG-071 enables cleaner ERK5-specific target validation.
- [1] Lin EC, Amantea CM, et al. Structural and Atropisomeric Factors Governing the Selectivity of Pyrimido-benzodiazipinones as Inhibitors of Kinases and Bromodomains. ACS Chemical Biology. 2018; 13(9): 2438-2448. View Source
